molecular formula C9H8ClNO3S B12341313 2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride CAS No. 947499-04-9

2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride

Cat. No.: B12341313
CAS No.: 947499-04-9
M. Wt: 245.68 g/mol
InChI Key: AAXOGFHTBCUHOE-UHFFFAOYSA-N
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Description

2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride is a chemical building block of high interest in medicinal chemistry research. It is a multifunctional intermediate that combines a sulfonyl chloride group, a potent electrophile, with the 2-oxo-1,2,3,4-tetrahydroquinoline scaffold, a privileged structure in drug discovery. This compound is primarily used as a key precursor for the synthesis of novel sulfonamide derivatives through base-mediated coupling reactions with various anilines and amines . Researchers utilize this reagent to create diverse compound libraries for biological screening. For instance, the closely related 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamide scaffold has been identified as a potent chemotype for the activation of the pyruvate kinase M2 (PKM2) isozyme, a promising target in cancer metabolism research . The reactive sulfonyl chloride group allows for efficient exploration of structure-activity relationships (SAR) by enabling the rapid assembly of diverse sulfonamides. As a highly reactive reagent, it requires careful handling and storage under an inert atmosphere at low temperatures (2-8°C) to maintain stability . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-oxo-3,4-dihydro-1H-quinoline-7-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO3S/c10-15(13,14)7-3-1-6-2-4-9(12)11-8(6)5-7/h1,3,5H,2,4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAXOGFHTBCUHOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=CC(=C2)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901212609
Record name 1,2,3,4-Tetrahydro-2-oxo-7-quinolinesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901212609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947499-04-9
Record name 1,2,3,4-Tetrahydro-2-oxo-7-quinolinesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=947499-04-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydro-2-oxo-7-quinolinesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901212609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acid-Catalyzed Cyclization

Phosphorus pentoxide (P2O5) and methanesulfonic acid (MSA) are employed to cyclize (R)-3-(4-trifluoromethyl-phenylamino)-valeric acid at 65–75°C for 2–4 hours. This method achieves >80% conversion, with the ketone at position 2 formed in situ. The reaction mechanism proceeds via dehydration and intramolecular nucleophilic attack, facilitated by the Brønsted acidity of MSA.

Reaction Conditions

Parameter Value
Temperature 65–75°C
Catalyst P2O5 (20–30 equiv), MSA
Solvent Neat
Yield 80–85%

Thermal Cyclization in Polar Solvents

Alternative routes use dimethyl sulfoxide (DMSO) as both solvent and mild oxidizer. Heating 1,2,3,4-tetrahydroquinoline derivatives at 160°C in DMSO-water mixtures induces cyclization, yielding the 2-oxo-tetrahydroquinoline core with 50% efficiency over two steps. This method avoids strong acids but requires stringent temperature control to prevent over-oxidation.

Regioselective Sulfonation at Position 7

Sulfonation of the tetrahydroquinoline core is critical for introducing the sulfonyl chloride group. Chlorosulfonic acid (ClSO3H) is the reagent of choice due to its dual sulfonating and chlorinating capabilities.

Direct Sulfonation with Chlorosulfonic Acid

Treating the tetrahydroquinoline scaffold with ClSO3H at 0–5°C in dichloromethane installs the sulfonyl chloride group regioselectively at position 7. The electron-withdrawing ketone at position 2 directs electrophilic substitution to the meta position (C7).

Optimized Protocol

  • Reagents : ClSO3H (1.2 equiv), CH2Cl2
  • Temperature : 0–5°C (exothermic reaction)
  • Time : 2 hours
  • Yield : 70–75%

Post-Synthetic Sulfonation via Sulfonic Acid Intermediate

In cases where direct chlorosulfonation is impractical, a two-step approach is utilized:

  • Sulfonation : React the tetrahydroquinoline core with concentrated H2SO4 at 100°C for 4 hours to form the sulfonic acid.
  • Chlorination : Treat the sulfonic acid with thionyl chloride (SOCl2) at reflux (70°C) for 3 hours, achieving 85–90% conversion to the sulfonyl chloride.

Purification and Characterization

Crude products are purified via recrystallization from ethanol-water mixtures or column chromatography (silica gel, hexane/ethyl acetate). Key characterization data includes:

  • Melting Point : 293.9–295.4°C
  • NMR (1H, 400 MHz) : δ 7.50–7.55 (m, aromatic H), 3.20–3.30 (m, CH2), 2.80–2.90 (m, CH2)
  • HPLC Purity : >95%

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield
Acid-Catalyzed High regioselectivity, scalable Corrosive reagents 80%
Thermal Cyclization Mild conditions Lower yield, longer steps 50%
Direct ClSO3H One-step, efficient Temperature-sensitive 75%
Two-Step Sulfonation Flexible Requires SOCl2 handling 85%

Industrial-Scale Considerations

Suppliers such as Amadis Chemical and Jinan Ponder Chemical utilize the acid-catalyzed route for bulk production. Key challenges include:

  • Waste Management : Neutralization of acidic byproducts.
  • Safety : ClSO3H and SOCl2 require handling under inert atmospheres.
  • Cost : P2O5 and ClSO3H contribute to 60% of raw material expenses.

Emerging Methodologies

Recent advances explore enzymatic sulfonation and flow chemistry to improve sustainability. Pilot studies using aryl sulfotransferases show promise for regioselective sulfonation under aqueous conditions, though yields remain suboptimal (30–40%).

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Biological Activity

2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride is a compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. It features a quinoline framework with a sulfonyl chloride functional group, making it highly reactive and suitable for various biological applications. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Structural Characteristics

The compound has the following molecular formula: C₉H₈ClNO₃S. Its structure can be represented as follows:

SMILES C1CNC(=O)C2=C1C=CC(=C2)S(=O)(=O)Cl\text{SMILES }C1CNC(=O)C2=C1C=CC(=C2)S(=O)(=O)Cl

This structure contributes to its reactivity and interaction with biological targets.

The sulfonyl chloride group in this compound makes it particularly reactive towards nucleophiles, facilitating various biochemical reactions. These reactions can lead to the formation of biologically active derivatives that may exhibit enhanced pharmacological properties.

Potential Mechanisms

  • Nucleophilic Substitution : The sulfonyl chloride can react with amines or thiols, leading to the formation of new compounds that may exhibit different biological activities.
  • Formation of Hydrogen Bonds : The compound's structure allows for potential hydrogen bonding with biological macromolecules, influencing their activity and stability.

Biological Activities

Research into the biological activities of this compound is still emerging. Preliminary studies suggest several potential applications:

  • Antimicrobial Activity : Similar compounds have shown promising antimicrobial properties against various pathogens.
  • Antitumor Activity : The structural analogs of tetrahydroquinoline have been associated with antitumor effects, indicating potential for cancer treatment.
  • Anti-inflammatory Properties : Compounds in this class may modulate inflammatory pathways, providing therapeutic avenues for autoimmune diseases .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the quinoline scaffold can significantly affect biological activity. For instance:

Compound NameStructural FeaturesBiological Activity
6-Chloro-2-oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chlorideChlorine substitution at position 6Enhanced reactivity
7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chlorideFluorine substitution at position 7Increased biological activity
3-(Fluoromethyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chlorideIsoquinoline structure with fluoromethyl groupDistinct pharmacological profiles

These variations highlight how specific substitutions can lead to differing biological outcomes and underscore the importance of continued research into this compound's derivatives.

Case Studies

Recent studies have explored the efficacy of tetrahydroquinoline derivatives in treating autoimmune diseases and other conditions:

  • RORγt Inverse Agonists : A study reported on derivatives designed to target RORγt receptors involved in autoimmune responses. The compound showed improved bioavailability and therapeutic effects in mouse models for conditions like psoriasis and rheumatoid arthritis .

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